molecular formula C10H14O4Pd B7818941 Palladium(II) acetylacetonate

Palladium(II) acetylacetonate

Cat. No. B7818941
M. Wt: 304.64 g/mol
InChI Key: JKDRQYIYVJVOPF-FDGPNNRMSA-L
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Description

Palladium(II) acetylacetonate, also known as Pd(acac)2, is a metal-organic complex. It is a yellow solid and is the most common palladium complex of acetylacetonate . It is commercially available and used as a catalyst precursor in organic synthesis .


Synthesis Analysis

Palladium(II) acetylacetonate can be synthesized from metal acetylacetonates or metal nitrate and aliphatic amines . It has been used in the synthesis of several catalytic reactions employing well-defined metal enolate complexes .


Molecular Structure Analysis

The molecular structure of Palladium(II) acetylacetonate is characterized by a significantly distorted planar-square geometry of the central atom . The linear formula is Pd(C5H7O2)2 and the molecular weight is 304.64 .


Chemical Reactions Analysis

Palladium(II) acetylacetonate has been used in cross-coupling reactions . It has also been found to sublime at 187°C in air and 201°C in Ar, then decomposes and recombines at higher temperatures, forming different organic species .


Physical And Chemical Properties Analysis

Palladium(II) acetylacetonate is an orange needle-like crystal . It is insoluble in water, slightly soluble in benzene, ether, and ethanol, and soluble in chloroform . It has a melting point of 205°C .

Scientific Research Applications

Electrodeposition in Ionic Liquids

Palladium(II) acetylacetonate (Pd(acac)2) has been utilized for the electrodeposition of palladium in an ionic liquid, leading to the production of palladium nanoparticles. This process was conducted at room temperature using a glassy carbon electrode, resulting in metallic palladium with nanoparticles having a mean size of 2.8 ± 0.6 nm (Yoshii et al., 2015).

Crystal Structure Analysis

The geometry of palladium(II) acetylacetonate in a monoclinic crystal lattice has been calculated using density-functional theory. This study successfully reproduced the non-planar, step-like structure of the molecule, highlighting its molecular interactions and crystal structure (Mushrif et al., 2008).

Cross-Coupling Reactions

Palladium(II) acetylacetonate has shown effectiveness in metal-catalyzed cross-coupling reactions, particularly in C-C bond formation. The use of N-heterocyclic carbenes (NHCs) as ligands in these reactions has been increasingly popular, enhancing the metal center's stability and catalytic activity (Marion & Nolan, 2008).

Nanocatalyst Fabrication

Supported palladium(II) acetylacetonate has been prepared for use as a magnetically separable nanocatalyst in Suzuki cross-coupling reactions. This approach offers advantages in the isolation of product and catalyst, avoiding time- and solvent-consuming procedures common in traditional methods (Hajipour & Azizi, 2015).

Polymerization Catalysts

Palladium(II) acetylacetonate complexes with α-diimine ligands have been synthesized for vinyl addition polymerization of norbornene, showing high catalytic activities. These catalysts offer a new class of alkylating agent-free Pd–diimine catalyst systems (Suslov et al., 2015).

Sublimation and Deposition Behavior

The sublimation and deposition of palladium(II) acetylacetonate have been studied for applications in metal-organic chemical vapor deposition, with a focus on optimizing conditions for obtaining Pd metal particles suitable for catalytic applications (Cominos & Gavriilidis, 2001).

Safety And Hazards

Palladium(II) acetylacetonate is considered hazardous. It may cause an allergic skin reaction and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDRQYIYVJVOPF-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palladium(II) acetylacetonate

CAS RN

14024-61-4
Record name Palladium bis(acetoacetonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Palladium (II) di(4-oxopent-2-en-2-oate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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